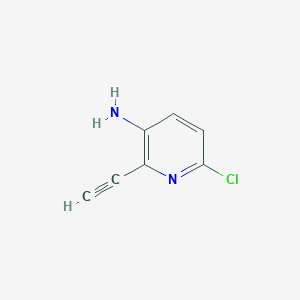

6-Chloro-2-ethynylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2 |

|---|---|

Molecular Weight |

152.58 g/mol |

IUPAC Name |

6-chloro-2-ethynylpyridin-3-amine |

InChI |

InChI=1S/C7H5ClN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2 |

InChI Key |

AYMJXFWVACXXSJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=N1)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 2 Ethynylpyridin 3 Amine and Analogous Pyridine Derivatives

Direct and Indirect Ethynylation Strategies at the C2 Position of Pyridine (B92270)

The introduction of an ethynyl (B1212043) group at the C2 position of a pyridine ring is a critical transformation for accessing a wide array of valuable compounds. Both direct and indirect methods have been developed to achieve this, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

The reactivity of the halide in Sonogashira coupling follows the general trend: I > Br > Cl. wikipedia.org This allows for selective couplings when multiple different halogens are present in the substrate. For instance, a di-substituted quinoline (B57606) with both bromo and iodo groups undergoes alkynylation preferentially at the more reactive iodo position. libretexts.org In cases with identical halide substituents, the reaction tends to occur at the more electrophilic site. libretexts.org

A study by Zhu et al. demonstrated the successful Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes. researchgate.netscirp.org The optimized conditions for this transformation were identified as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI as the catalyst system, with Et₃N as the base in DMF at 100°C for 3 hours. scirp.org These conditions provided moderate to excellent yields of the desired 2-amino-3-alkynylpyridines. scirp.org

Table 1: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes

| Entry | 2-Amino-3-bromopyridine | Terminal Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 92 |

| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 85 |

| 4 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 3 | 78 |

Data sourced from Zhu et al. scirp.org

Alternative C(sp)-C(sp2) Bond Formation Techniques

While the Sonogashira coupling is a mainstay, research into alternative methods for forming C(sp)-C(sp2) bonds on the pyridine scaffold continues. These methods often seek to avoid the use of copper or even palladium, addressing concerns about catalyst cost and toxicity.

One notable approach involves the use of a heterometallic nickel-aluminum complex. chemrxiv.org This system has been shown to activate the C(sp2)–H bond at the 2-position of pyridine, a process that is accelerated by the addition of a phosphine (B1218219) ligand. chemrxiv.org While this research focuses on C-H activation rather than direct ethynylation, it highlights the potential for bimetallic systems to facilitate novel bond-forming reactions on the pyridine ring.

Another strategy involves the use of hypervalent iodine reagents. These reagents can be used to introduce an ethynyl group onto a pyridine ring through a metal-free pathway. While not as widely applicable as palladium-catalyzed methods, this approach offers a valuable alternative for specific substrates and can avoid the challenges associated with transition metal catalysis.

Regioselective Introduction of Chlorine at the C6 Position of Pyridin-3-amine Scaffolds

The selective introduction of a chlorine atom at the C6 position of a pyridin-3-amine framework is a key step in the synthesis of the target compound. This can be achieved through various strategies, including directed halogenation and the use of pre-chlorinated precursors.

Directed Halogenation Approaches

The electron-deficient nature of the pyridine ring makes it generally unreactive towards electrophilic aromatic substitution. nih.gov Therefore, direct halogenation often requires harsh conditions and can lead to a mixture of products. nih.gov To overcome this, directed halogenation strategies have been developed. These methods utilize a directing group to guide the halogenating agent to a specific position on the pyridine ring. znaturforsch.com

For example, the amino group at the C3 position of a pyridin-3-amine can direct electrophilic substitution to the C2 and C6 positions. However, achieving selectivity for the C6 position can be challenging. One approach involves the use of a bulky protecting group on the amine, which can sterically hinder reaction at the C2 position, favoring chlorination at C6.

Another strategy involves the use of N-oxides. Pyridine N-oxides are more reactive towards electrophilic substitution than the parent pyridines. Nitration of a pyridine N-oxide often occurs selectively at the 4-position, and subsequent treatment with a chlorinating agent like POCl₃ can introduce a chlorine atom at the 2- or 6-position. nih.gov

Precursor-Based Chlorination Routes

An alternative to direct chlorination is to start with a pyridine precursor that already contains a chlorine atom at the desired position. For instance, 2,6-dichloropyridine (B45657) can be used as a starting material. Subsequent functionalization at other positions can then be carried out to build the desired molecule.

One example of a precursor-based route involves the reaction of 6-chloropyridine-3-aldehyde with an amine and hydrogen in the presence of a platinum catalyst to produce 6-chloro-3-pyridylmethylamine. google.com This demonstrates the feasibility of using a pre-chlorinated starting material to access functionalized pyridines.

Table 2: Comparison of Chlorination Strategies

| Strategy | Description | Advantages | Disadvantages |

| Directed Halogenation | A directing group on the pyridine ring guides the chlorinating agent to the desired position. | Can be highly regioselective. | May require additional steps for introduction and removal of the directing group. |

| Precursor-Based Routes | A starting material already containing a chlorine atom at the desired position is used. | Avoids the need for a separate chlorination step. | The required precursor may not be readily available. |

| N-Oxide Chemistry | The pyridine is first converted to an N-oxide, which is then chlorinated. | Can provide access to substitution patterns that are difficult to achieve directly. | Requires additional steps for N-oxide formation and subsequent deoxygenation. |

Amination Protocols for the C3 Position of Halogenated Ethynylpyridines

The final key transformation in the synthesis of 6-Chloro-2-ethynylpyridin-3-amine is the introduction of an amino group at the C3 position of a halogenated ethynylpyridine. This is typically achieved through a nucleophilic aromatic substitution reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds. This reaction can be used to couple an amine with an aryl halide or triflate. In the context of the synthesis of this compound, this would involve the reaction of a 3-halo-6-chloro-2-ethynylpyridine with an amine source in the presence of a palladium catalyst and a base.

A related procedure describes the synthesis of 3-chloro-N-phenyl-pyridin-2-amine from 2,3-dichloropyridine (B146566) and aniline (B41778) using a palladium acetate (B1210297) catalyst and sodium tert-butoxide as the base. orgsyn.org This demonstrates the feasibility of using palladium-catalyzed amination to introduce an amino group onto a chlorinated pyridine ring.

Another approach involves the reduction of a nitro group. If a 3-nitropyridine (B142982) derivative can be synthesized, the nitro group can be reduced to an amine using a variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation. For example, 3-aminopyridine (B143674) can be prepared by the reduction of 3-nitropyridine. orgsyn.org

Table 3: Methods for Amination at the C3 Position

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | 3-Halo-6-chloro-2-ethynylpyridine, amine source, Pd catalyst, base | Typically mild to moderate temperatures | Broad substrate scope, high functional group tolerance. | Catalyst cost and potential for metal contamination. |

| Nitro Group Reduction | 6-Chloro-2-ethynyl-3-nitropyridine, reducing agent | Varies depending on the reducing agent | Avoids the use of a palladium catalyst. | The synthesis of the nitro precursor may be challenging. |

| Hofmann Rearrangement | Nicotinamide derivative | Sodium hypobromite, base, heat | A classic method for synthesizing primary amines. wikipedia.org | Can have limited substrate scope and may not be suitable for complex molecules. |

Convergent Synthesis Approaches for this compound

A convergent synthesis for a multi-functionalized target like this compound involves the preparation of key fragments that are combined in the later stages. A highly effective and modular strategy for installing the ethynyl group onto a pre-functionalized pyridine ring is the Sonogashira cross-coupling reaction. wikipedia.org This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org

A plausible convergent synthesis of this compound would leverage a regioselective Sonogashira coupling on a di-halogenated aminopyridine precursor. The key features of this approach are:

Precursor Synthesis : The synthesis would begin with a suitably substituted pyridine, such as 2,6-dihalo-3-nitropyridine. Reduction of the nitro group (as described in section 2.3.1) would yield a 2,6-dihalopyridin-3-amine intermediate. To achieve the desired regioselectivity in the subsequent step, a precursor like 2-iodo-6-chloropyridin-3-amine would be ideal. uni.lu

Convergent Sonogashira Coupling : The Sonogashira reaction exhibits a well-defined reactivity trend for halogens: I > Br > Cl > F. This selectivity allows for the precise coupling of an alkyne at the more reactive position. By reacting 2-iodo-6-chloropyridin-3-amine with a protected or terminal alkyne (e.g., trimethylsilylacetylene) under Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, amine base), the ethynyl group can be installed exclusively at the C2 position, leaving the C6-chloro substituent untouched. libretexts.orgwikipedia.org An in-situ deprotection step can then reveal the terminal alkyne. organic-chemistry.org

This strategy is highly convergent as it unites the core heterocyclic amine with the alkyne fragment in a single, efficient, and high-yielding step, demonstrating the power of modern cross-coupling chemistry in the assembly of complex target molecules. youtube.com

Methodological Advancements in the Synthesis of Multiply Substituted Pyridines

Beyond functional group interconversions on a pre-existing ring, significant progress has been made in constructing the pyridine core itself. These advanced methodologies provide access to a wide array of substitution patterns that are often difficult to achieve through classical condensation reactions. wikipedia.org

One powerful strategy is the inverse-electron-demand Diels-Alder reaction , which can utilize 1,2,4-triazines as precursors to form highly substituted pyridines. morressier.com Cascade reactions, which combine multiple transformations into a single operation, have also been developed. For example, a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes can trigger an electrocyclization and subsequent oxidation to furnish polysubstituted pyridines in good yields. nih.gov

Multicomponent reactions (MCRs) are particularly efficient, constructing complex molecules from three or more starting materials in a one-pot process. researchgate.net Catalysts such as tin(IV) chloride have been used to combine aldehydes, β-keto esters, anilines, and malononitrile (B47326) to afford polysubstituted pyridines. organic-chemistry.org Other innovative methods have explored novel sources for the ring atoms. In a variation of the Hantzsch synthesis, rongalite has been employed as a C1 source to assemble the pyridine ring at the C-4 position. youtube.com These modern methods often feature mild conditions, high functional group tolerance, and operational simplicity, making them valuable additions to the synthetic chemist's toolkit. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Advanced Pyridine Synthesis Methodologies

| Methodology | Key Precursors | Key Features | Reference |

| Inverse-Demand Diels-Alder | 1,2,4-Triazines, Enamines | Microwave-promoted, avoids discrete aromatization step. | morressier.com |

| Cascade Reaction | Alkenylboronic acids, α,β-Unsaturated ketoximes | Cu-catalyzed C-N coupling followed by electrocyclization/oxidation. | nih.gov |

| Multicomponent Reaction | Aldehydes, β-keto esters, anilines, malononitrile | Sn(IV)-catalyzed one-pot synthesis of polysubstituted pyridines. | organic-chemistry.org |

| Hantzsch-type Synthesis | β-Enamine carbonyls, Rongalite | Rongalite acts as a novel C1 source for the C-4 position of the pyridine ring. | youtube.com |

| Metal-Free Cyclization | Ylidenemalononitriles | Mild, solvent-free synthesis of multi-substituted pyridines at room temperature. | researchgate.net |

Comprehensive Analysis of the Chemical Reactivity and Transformative Potential of 6 Chloro 2 Ethynylpyridin 3 Amine

Reactivity Profiles of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of high electron density, making it susceptible to a wide range of addition and coupling reactions. Its position at the 2-position of the pyridine (B92270) ring, adjacent to the ring nitrogen, influences its electronic properties and reactivity.

Cycloaddition Chemistry (e.g., [3+2] Cycloadditions)

The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, the terminal alkyne of 6-Chloro-2-ethynylpyridin-3-amine would be expected to react smoothly with organic azides (R-N₃) in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazole derivatives. Research on similar compounds has shown that 2-ethynylpyridine (B158538) itself can act as a promoting ligand in such reactions, accelerating the catalytic cycle. thieme-connect.com The reaction is typically high-yielding and tolerates a wide variety of functional groups, making it a robust method for molecular assembly. researchgate.netrsc.org

Another potential [3+2] cycloaddition is the reaction with nitrile oxides or in situ generated pyridinium-N-imines. nih.gov The latter has been shown to react with ethynylphosphonates in an oxidative cycloaddition to afford pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov This suggests that this compound could serve as a precursor to novel fused pyrazole (B372694) systems.

Table 1: Potential [3+2] Cycloaddition Reactions of the Ethynyl Group

| Reaction Type | Dipole | Expected Product | Catalyst/Conditions | Ref. |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097) (R-N₃) | 1,4-Disubstituted 1,2,3-triazole | Cu(I) salt (e.g., CuCl), Water, RT | thieme-connect.com |

| Pyridinium-N-imine Cycloaddition | Pyridinium-N-imine | Pyrazolo[1,5-a]pyridine derivative | Fe(NO₃)₃·9H₂O | nih.gov |

| Nitrile Oxide Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole derivative | Typically thermal | uchicago.edu |

Hydrometallation and Hydrofunctionalization Reactions

The terminal alkyne can undergo various hydrometallation and hydrofunctionalization reactions, adding new functional groups across the triple bond.

Hydrohalogenation: A straightforward hydrofunctionalization is the addition of hydrogen halides (HX). Studies on 2-ethynylpyridines have demonstrated an efficient hydrochlorination protocol where the pyridine nitrogen is first protonated by HCl. nih.gov This salt formation enhances the electrophilicity of the ethynyl group, facilitating a nucleophilic attack by the chloride counterion to produce a 2-(2-chloroethenyl)pyridine derivative with high yield and stereoselectivity. nih.gov This method is also applicable to HBr and HI.

Hydroboration: The hydroboration of terminal alkynes, typically using borane (B79455) (BH₃) or bulkier dialkylboranes, is a classic hydrometallation reaction. youtube.com Subsequent oxidation of the resulting vinylborane (B8500763) intermediate with hydrogen peroxide and base yields an enol that tautomerizes to an aldehyde. youtube.com The use of manganese(I) catalysts has also been reported for the stereo- and regioselective hydroboration of terminal alkynes with pinacolborane (HBPin). acs.org For the target molecule, this would provide a route to introduce an acetaldehyde (B116499) group at the 2-position of the pyridine ring.

Hydroalkylation: Copper-catalyzed hydroalkylation reactions allow for the coupling of terminal alkynes with alkyl electrophiles. nih.gov These reactions proceed through the hydrocupration of the alkyne to form a reactive E-alkenyl copper intermediate, which can then be functionalized. nih.gov This opens a pathway to introduce a variety of alkyl substituents onto the vinyl group.

Further Cross-Coupling Applications (e.g., Glaser, Cadiot-Chodkiewicz Couplings)

The terminal alkyne is an ideal participant in various C-C bond-forming cross-coupling reactions, enabling the synthesis of conjugated diyne systems.

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like air or oxygen. wikipedia.org This reaction would lead to the dimerization of this compound, forming a symmetrical 1,4-bis(3-amino-6-chloropyridin-2-yl)buta-1,3-diyne. The Hay coupling is a well-known variant that uses a soluble TMEDA complex of copper(I) chloride, enhancing its versatility. wikipedia.orgorganic-chemistry.org

Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is the premier method. wikipedia.orgchemeurope.comrsc.org This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.orgsynarchive.com This allows this compound to be coupled with a wide range of haloalkynes (R-C≡C-X, where X = Br, I), providing precise control over the synthesis of unsymmetrical diyne architectures. rsc.org Recent protocols have been developed to circumvent the handling of volatile bromoalkynes by generating them in situ. nih.gov

Table 2: Potential Cross-Coupling Reactions of the Ethynyl Group

| Coupling Reaction | Reactants | Product Type | Catalyst/Reagents | Ref. |

| Glaser Coupling | Two molecules of terminal alkyne | Symmetrical 1,3-Diyne | Cu(I) salt, Base, Oxidant (O₂) | wikipedia.org |

| Cadiot-Chodkiewicz | Terminal alkyne + 1-Haloalkyne | Unsymmetrical 1,3-Diyne | Cu(I) salt, Amine Base | wikipedia.orgchemeurope.com |

Amine Group Derivatization and Reactivity

The primary amino group at the 3-position is a versatile nucleophile and can be readily modified through various derivatization reactions. Its reactivity is influenced by the electron-withdrawing effects of the adjacent chloro- and ethynyl-substituted pyridine ring.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The direct alkylation of the 3-amino group can be achieved through several methods. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction of the intermediate imine with a reagent like sodium borohydride, is a common approach. researchgate.net However, direct reductive aminations on some aminopyridine systems can be challenging due to the basicity of the substrate. nih.gov An alternative is the formation of N-aminopyridinium salts, which can undergo a self-limiting alkylation that selectively produces mono-alkylated secondary amines. chemrxiv.orgacs.org This method avoids the overalkylation often seen in classical approaches.

N-Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. Kinetic studies on the acetylation of aminopyridines with acetic anhydride (B1165640) show that 3-aminopyridine (B143674) reacts directly at the amino nitrogen. publish.csiro.au More modern and milder methods include the use of acetonitrile (B52724) as an acetylating agent in the presence of an alumina (B75360) catalyst, which provides a safer alternative to hazardous acid derivatives. mdpi.com

Amide and Sulfonamide Formation

Amide Formation: The N-acylation reaction is the basis for amide bond formation. Coupling the 3-amino group with a carboxylic acid is a fundamental transformation. This is typically achieved by first activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC) or by converting it to a more reactive derivative like an acyl chloride. nih.gov An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide has been developed to generate 2-amidopyridines, showcasing advanced methods for this transformation. nih.gov

Sulfonamide Formation: Sulfonamides, important bioisosteres of amides, can be synthesized by reacting the 3-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov Modern synthetic strategies offer alternatives to potentially unstable sulfonyl chlorides. An electrochemical oxidative coupling of amines and thiols has been shown to be effective for heteroarylamines like 4-aminopyridine (B3432731) with the addition of pyridine as a mediator. acs.org Another innovative one-pot method involves the conversion of aromatic carboxylic acids into sulfonyl chlorides via copper-catalyzed decarboxylative halosulfonylation, followed by amination. nih.gov These methods provide robust pathways to synthesize the corresponding 3-sulfonamido-6-chloro-2-ethynylpyridine derivatives.

Table 3: Potential Derivatization Reactions of the Amine Group

| Reaction Type | Reagent | Functional Group Formed | Conditions | Ref. |

| N-Alkylation | Carboxylic Acid / NaBH₄ | Secondary Amine | Mild, THF | researchgate.net |

| N-Acylation | Acetic Anhydride | Acetamide | Acetone, Triethylamine | publish.csiro.au |

| Sulfonamide Formation | Aryl Sulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine) | nih.gov |

| Sulfonamide Formation | Thiol / Amine | Sulfonamide | Electrochemical, C anode/Fe cathode | acs.org |

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-3 position of this compound can readily participate in condensation reactions with aldehydes and ketones. This reaction, typically acid-catalyzed, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. nih.gov The reaction is reversible, and its efficiency can be controlled by factors such as pH and the removal of water. nih.gov

The general mechanism proceeds through a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov Given the electronic properties of the substituted pyridine ring, the nucleophilicity of the amino group is sufficient to engage in these transformations, providing a straightforward method to introduce further diversity into the molecule.

Table 1: Illustrative Condensation Reactions with Carbonyls This table illustrates potential products from the condensation of this compound with representative carbonyl compounds. No specific experimental data for these exact reactions has been reported in the searched literature.

| Carbonyl Reactant | Product Structure | Product Name |

| Acetone | N-(6-chloro-2-ethynylpyridin-3-yl)propan-2-imine | |

| Benzaldehyde | (E)-N-((6-chloro-2-ethynylpyridin-3-yl)methylene)aniline | |

| Cyclohexanone | N-(6-chloro-2-ethynylpyridin-3-yl)cyclohexan-1-imine |

Transformations Involving the C-Cl Bond

The chlorine atom at the C-6 position is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This position is activated towards both metal-catalyzed cross-couplings and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The C-Cl bond on the pyridine ring can serve as an electrophilic partner in these transformations.

Suzuki Coupling: This reaction pairs the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used for forming biaryl structures and is noted for its high functional group tolerance. researchgate.netnih.gov The reaction of this compound with various aryl or vinyl boronic acids would be expected to proceed selectively at the C-6 position.

Stille Coupling: The Stille reaction utilizes an organotin compound (stannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is highly versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The reaction is compatible with a wide range of functional groups, making it suitable for complex substrates. libretexts.orguwindsor.ca However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the organic halide. wikipedia.org Negishi couplings are known for their high reactivity, which often allows for milder reaction conditions compared to other cross-coupling methods. wikipedia.orgnih.gov Nickel catalysts are also effective and have been used for the coupling of other 6-chloropurines at room temperature, suggesting a viable pathway for the title compound. rsc.org A key consideration is the air and moisture sensitivity of organozinc reagents, requiring inert atmospheric conditions. wikipedia.org

Table 2: Potential Palladium-Catalyzed C-C Coupling Reactions This table illustrates potential products from Pd-catalyzed cross-coupling reactions at the C-6 position. No specific experimental data for these exact reactions has been reported in the searched literature.

| Coupling Reaction | Nucleophilic Partner | Potential Product Name |

| Suzuki | Phenylboronic acid | 2-Ethynyl-6-phenylpyridin-3-amine |

| Stille | Tributyl(vinyl)stannane | 2-Ethynyl-6-vinylpyridin-3-amine |

| Negishi | Phenylzinc chloride | 2-Ethynyl-6-phenylpyridin-3-amine |

The C-Cl bond at the C-6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C-2 and C-6) and para (C-4) positions towards attack by nucleophiles. youtube.com The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex before the chloride leaving group is expelled. nih.gov

A wide variety of nucleophiles can be employed, including:

Amines: Primary and secondary amines are excellent nucleophiles for SNAr reactions on chloropyridines, leading to the formation of substituted aminopyridines. youtube.com Even tertiary amines, typically used as non-nucleophilic bases, have been observed to act as nucleophiles in substitutions on heteroaromatic halides under certain conditions. mdpi.com

Alkoxides and Phenoxides: Oxygen-based nucleophiles like sodium methoxide (B1231860) or sodium phenoxide can displace the chloride to form the corresponding ethers.

Thiols: Sulfur nucleophiles are also effective, leading to the formation of thioethers.

Cascade and Multicomponent Reactions Featuring this compound

The multiple reactive sites on this compound make it an ideal candidate for cascade (or domino) and multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single operation, which is highly efficient and atom-economical. arkat-usa.org

While no specific cascade or MCRs featuring this exact molecule have been documented in the searched literature, its functional groups suggest several possibilities. For instance, a reaction could be initiated at one site (e.g., the ethynyl or amino group) and followed by an intramolecular cyclization involving another part of the molecule. The combination of an amine, an alkyne, and a halide on a single aromatic ring provides a template for various annulation strategies to build fused heterocyclic systems, such as pyrido-pyrazines or pyrido-oxazines, following an initial intermolecular reaction. Multicomponent reactions often involve the in-situ formation of reactive intermediates, such as imines from the amino group, which can then undergo further transformations. nih.govnih.gov

Chemo- and Regioselectivity in Multi-functionalized Pyridines

When a molecule possesses multiple functional groups, controlling the chemo- and regioselectivity of a reaction is paramount. This compound presents a classic case for selective transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in palladium-catalyzed couplings, the C-Cl bond is the most likely site to react under standard Suzuki, Stille, or Negishi conditions, leaving the amino and ethynyl groups untouched, provided appropriate ligands and conditions are chosen. Conversely, condensation with a carbonyl compound would selectively occur at the amino group without affecting the C-Cl or C≡C bonds. The terminal alkyne could be selectively coupled under Sonogashira conditions, which typically involves a palladium/copper co-catalyst system and would be competitive with coupling at the C-Cl bond, presenting a significant selectivity challenge.

Regioselectivity: This concerns the specific position at which a reaction occurs when multiple similar sites are available. In this molecule, the positions are distinct. However, the interplay between the substituents significantly influences the reactivity of each site. The amino group at C-3 and the ethynyl group at C-2 electronically activate the pyridine ring, while the chloro group at C-6 acts as both an electronic-withdrawing group and a leaving group. In SNAr reactions, substitution is strongly favored at the C-6 position due to activation by the ring nitrogen and the presence of a good leaving group. youtube.com Studies on other substituted pyridines have shown that directing groups can powerfully control the regioselectivity of additions and substitutions. nih.gov

The outcome of any given reaction will be highly dependent on the chosen reagents and conditions (catalyst, base, solvent, temperature), which determine which functional group serves as the reactive center.

Strategic Applications of 6 Chloro 2 Ethynylpyridin 3 Amine As a Versatile Synthetic Building Block

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The strategic placement of the amino and ethynyl (B1212043) groups in 6-chloro-2-ethynylpyridin-3-amine facilitates the construction of various fused heterocyclic systems. The chloro substituent offers a handle for further diversification of the resulting polycyclic structures through cross-coupling reactions.

The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be efficiently achieved from 2-ethynylpyridin-3-amine (B6203466) derivatives. A common and powerful method involves a Sonogashira coupling to introduce a substituted ethynyl group, followed by an intramolecular cyclization. In the case of this compound, the terminal alkyne can first be coupled with an aryl or vinyl halide. The resulting internal alkyne can then undergo a base- or metal-catalyzed intramolecular cyclization, where the amino group attacks the alkyne to form the fused pyrrole (B145914) ring.

The general reaction scheme for this transformation is as follows:

Table 1: Synthesis of Pyrrolo-Fused Pyridines

| Reactant | Conditions | Product | Notes |

|---|---|---|---|

| This compound | 1. Ar-X, Pd catalyst, Cu(I) co-catalyst, base (Sonogashira Coupling) 2. Base (e.g., t-BuOK) or Metal catalyst (e.g., Au, Pt) | Substituted 6-chloro-1H-pyrrolo[2,3-b]pyridine | The chloro group at the 6-position remains for further functionalization. nih.gov |

This methodology provides a direct route to functionalized 7-azaindole (B17877) derivatives, which are important scaffolds in medicinal chemistry. The retained chloro-substituent on the pyridine (B92270) ring is particularly valuable, as it can be used for subsequent modifications to build molecular complexity.

While direct synthesis of indolizine (B1195054) and quinolizine derivatives from this compound is not extensively documented, its structure suggests potential pathways based on established synthetic routes for these heterocycles. rsc.orgresearchgate.netchim.it

For the synthesis of indolizine derivatives, a plausible approach involves the 1,3-dipolar cycloaddition of a pyridinium (B92312) ylide with the ethynyl group of the title compound. chim.itorganic-chemistry.org The pyridine nitrogen of a separate pyridine derivative could be quaternized, and subsequent treatment with a base would generate the pyridinium ylide. This ylide could then react with the electron-deficient alkyne of a derivatized this compound to form the indolizine core.

The synthesis of quinolizine derivatives could potentially be achieved through a multi-component reaction. For instance, the reaction of an aminopyridine with β-diketones or related compounds is a known method for constructing the quinolizine skeleton. organic-chemistry.orgnih.govresearchgate.net The amino group of this compound could participate in a condensation reaction, with the other functionalities allowing for further cyclization and aromatization steps to yield a substituted quinolizine system.

The 3-aminopyridine (B143674) moiety within this compound is an excellent precursor for the construction of the pyridopyrimidine scaffold. nih.govnih.govresearchgate.net The pyrimidine (B1678525) ring can be fused to the pyridine core by reacting the amino group with various reagents that provide the necessary carbon and nitrogen atoms.

Common methods involve the cyclocondensation of the aminopyridine with compounds such as β-ketoesters, malonates, or cyanoacetamides. nih.govbohrium.com For example, reaction with a β-ketoester in the presence of an acid catalyst can lead to the formation of a pyridopyrimidinone derivative.

Table 2: Representative Synthesis of Pyridopyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Scaffold |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Polyphosphoric acid (PPA), heat | Pyrido[2,3-d]pyrimidin-4-one |

| This compound | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat, then cyclization with an amine | 4-Aminopyrido[2,3-d]pyrimidine |

These reactions provide access to a wide range of substituted pyridopyrimidines, which are of significant interest due to their diverse biological activities, including their role as kinase inhibitors. nih.gov

Design and Synthesis of Advanced Functional Materials Precursors

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced functional materials, including ligands for catalysis and monomers for novel polymers.

The 2-aminopyridine (B139424) framework is a well-established bidentate ligand in coordination chemistry, capable of coordinating to a variety of metal centers through the pyridine nitrogen and the exocyclic amino group. researchgate.netmdpi.com The resulting metal complexes have potential applications in catalysis and materials science. The ethynyl group can either remain as a pendant functional group for further reactions or participate in the coordination to the metal center.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Potential Metal Ions | Potential Applications |

|---|---|---|

| Bidentate (N, N') | Pd(II), Pt(II), Cu(II), Ru(II) | Homogeneous catalysis, luminescent materials |

| Tridentate (N, N', alkyne) | Rh(I), Ir(I) | Catalysis, sensor development |

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The electronic properties of the resulting complex can be tuned by the choice of the metal and the other ligands in the coordination sphere.

The terminal ethynyl group of this compound makes it a suitable monomer for the synthesis of conjugated polymers. The polymerization of ethynylpyridines can be initiated by various methods, including treatment with a strong acid or by using transition metal catalysts, to yield poly(ethynylpyridine)s. researchgate.netacs.orgtandfonline.comkoreascience.kr These polymers possess a conjugated backbone, which imparts interesting optical and electronic properties.

The polymerization of this compound would lead to a polymer with pendant chloro and amino groups. These functional groups can be used to further modify the properties of the polymer, for example, by cross-linking or by the attachment of other functional moieties.

Table 4: Potential Polymerization of this compound

| Polymerization Method | Resulting Polymer Structure | Potential Properties and Applications |

|---|---|---|

| Activated polymerization with an alkyl halide | Poly(N-alkyl-2-ethynylpyridinium halide) derivative | Conducting materials, sensors, optoelectronics. researchgate.net |

| Transition metal-catalyzed polymerization | Substituted polyacetylene | Luminescent materials, organic electronics. |

The resulting functional polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as components in other advanced materials.

Components in Organic Optoelectronic Devices

The inherent electronic properties of the pyridyl and ethynyl groups within this compound make it a promising precursor for the synthesis of novel organic materials for optoelectronic applications. The electron-deficient nature of the pyridine ring, coupled with the electron-rich and rigid nature of the acetylene (B1199291) unit, can be exploited to construct donor-acceptor (D-A) systems, which are fundamental to the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

While direct applications of this compound in its unmodified form within optoelectronic devices are not extensively documented, its potential lies in its ability to be readily transformed into more complex, functional materials. For instance, the ethynyl group serves as a handle for Sonogashira cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties to tune the electronic properties of the resulting molecule. Current time information in Bangalore, IN.nih.govresearchgate.net The amino group can be acylated or used as a directing group in further synthetic transformations, while the chloro substituent offers a site for additional cross-coupling reactions or nucleophilic aromatic substitution.

The hypothetical incorporation of this compound into materials for optoelectronic devices can be envisioned through its derivatization. For example, coupling with appropriate donor molecules could lead to the formation of hole-transporting materials (HTMs) or emissive materials for OLEDs. Similarly, its incorporation into larger conjugated systems could yield materials suitable for the active layer in OPV cells or as the semiconductor in OFETs. nih.gov The performance of such hypothetical materials would be contingent on factors such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and photophysical properties, which would need to be experimentally determined.

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Device Type | Potential Role of Derivative | Key Functionalization Strategy |

| OLEDs | Hole Transport Layer (HTL) | Sonogashira coupling to create extended π-conjugation with donor moieties. |

| OLEDs | Emissive Layer (EML) | Derivatization to form a fluorescent or phosphorescent emitter. |

| OPV Cells | Donor or Acceptor Material | Incorporation into a conjugated polymer or small molecule with appropriate energy levels. |

| OFETs | Organic Semiconductor | Synthesis of a planar, crystalline material with high charge carrier mobility. |

Role in Target-Oriented Synthesis of Complex Molecular Architectures

The strategic placement of three distinct functional groups makes this compound a valuable building block in the target-oriented synthesis of complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. researchgate.net The ability to selectively address each reactive site allows for a stepwise and controlled construction of intricate molecular frameworks.

The ethynyl group is particularly useful for participating in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the introduction of aryl, heteroaryl, or vinyl substituents. Current time information in Bangalore, IN.nih.govresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. Furthermore, the terminal alkyne can undergo cycloaddition reactions, such as [3+2] cycloadditions, to construct five-membered heterocyclic rings. nih.govnih.gov

The amino group can act as a nucleophile or be transformed into other functional groups. For instance, it can be acylated to form amides or participate in condensation reactions to form imines. It can also serve as a directing group to influence the regioselectivity of subsequent reactions on the pyridine ring. The chloro substituent provides another site for modification, typically through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. nih.gov

The combination of these reactive handles allows for the convergent synthesis of complex molecules where different fragments can be assembled onto the this compound core. This approach is particularly advantageous in the synthesis of libraries of compounds for drug discovery or materials science research, where structural diversity can be rapidly generated from a common intermediate.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The unique arrangement of functional groups in this compound makes it an ideal substrate for the development of novel synthetic methodologies, particularly those involving tandem or cascade reactions. The proximity of the amino and ethynyl groups can facilitate intramolecular cyclization reactions to form fused heterocyclic systems.

For example, under appropriate catalytic conditions, a tandem reaction could be initiated at one functional group, leading to an intermediate that subsequently reacts with another functional group on the same molecule. A hypothetical scenario could involve a metal-catalyzed reaction at the chloro position, followed by an intramolecular cyclization involving the amino and ethynyl groups to construct a polycyclic aromatic system containing nitrogen. sioc-journal.cn

The development of new catalytic systems that can selectively activate one functional group in the presence of the others is a key area of research. For instance, chemoselective catalysts could enable the independent functionalization of the chloro and ethynyl groups, allowing for a high degree of control over the final molecular structure. The interplay between the electronic nature of the pyridine ring and its substituents can also be harnessed to develop new transformations. The development of such methodologies would not only provide efficient routes to complex molecules but also expand the synthetic chemist's toolbox for the construction of novel chemical entities.

Computational and Theoretical Investigations of 6 Chloro 2 Ethynylpyridin 3 Amine

Electronic Structure and Molecular Geometry Studies

Theoretical investigations into the electronic structure and molecular geometry of 6-Chloro-2-ethynylpyridin-3-amine would provide fundamental insights into its stability, reactivity, and spectroscopic properties. These studies typically employ quantum chemical methods to model the molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Different functionals and basis sets would be employed to ensure the accuracy of the calculated geometry.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (Illustrative) |

| C-Cl Bond Length | 1.74 Å |

| C≡C Bond Length | 1.21 Å |

| C-N (Pyridine Ring) Bond Lengths | 1.33 - 1.38 Å |

| C-NH2 Bond Length | 1.39 Å |

| Pyridine (B92270) Ring Bond Angles | ~120° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual values would be derived from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative. Precise energy values would be obtained from quantum chemical calculations.

Charge Density Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting intermolecular interactions and reactive sites. For this compound, an ESP map would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the chlorine atom, indicating areas susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amine group's hydrogen atoms.

Reaction Mechanism Predictions and Energetic Landscapes

Computational chemistry can be employed to explore potential reaction pathways involving this compound, providing insights into reaction mechanisms and kinetics.

Transition State Characterization for Key Transformations

To understand how this compound participates in chemical reactions, computational chemists would identify and characterize the transition states of key transformations. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Locating and analyzing the geometry and vibrational frequencies of the transition state are essential for confirming the proposed reaction mechanism.

Reaction Pathway Energetics and Kinetic Predictions

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for predicting the reaction rate. For various potential reactions of this compound, these calculations would help determine the most favorable reaction pathways under different conditions.

Table 3: Illustrative Energetic Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0 |

| Transition State | +25 |

| Products | -10 |

Note: This data is for a hypothetical reaction and serves as an example of the energetic information that would be generated.

Spectroscopic Property Simulation and Validation

The simulation of spectroscopic properties is a cornerstone of computational chemistry, allowing for the prediction and interpretation of experimental spectra. For this compound, such simulations would be invaluable in confirming its structure and understanding its electronic behavior.

Prediction of Infrared (IR) Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the infrared (IR) spectra of molecules. This involves calculating the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. For this compound, a theoretical IR spectrum would be expected to show characteristic peaks for the N-H stretches of the amine group, the C≡C stretch of the ethynyl (B1212043) group, and various vibrations associated with the substituted pyridine ring.

Despite the utility of this method, specific computational studies predicting the IR vibrational frequencies of this compound have not been reported in the reviewed literature.

Analysis of Electronic Absorption and Emission Spectra (UV-Vis)

Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis), providing information about the electronic transitions within a molecule. An analysis of this compound would likely reveal π-π* transitions associated with the aromatic pyridine ring and the ethynyl moiety. The positions and intensities of these absorptions are sensitive to the electronic effects of the chloro and amino substituents.

A thorough search of scientific databases indicates that no specific computational analyses of the electronic absorption or emission spectra for this compound have been published.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Determination

Gauge-Independent Atomic Orbital (GIAO) calculations are a common approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra would aid in the assignment of experimental resonances. The calculated chemical shifts would reflect the electron-withdrawing and -donating effects of the substituents on the pyridine ring. For instance, in related aminopyridine structures, the position of the amino group significantly influences the chemical shifts of the ring protons and carbons.

However, there are no specific published computational studies detailing the predicted NMR chemical shifts for this compound.

Intermolecular Interactions and Self-Assembly Propensities

The study of intermolecular interactions is crucial for understanding how molecules behave in the solid state and in solution, influencing properties such as crystal packing and solubility.

Conformational Landscapes and Energy Minima

Specific computational studies on the conformational landscapes and energy minima of this compound are not available in the current body of scientific literature.

Hydrogen Bonding and π-Stacking Interactions in Aggregates

The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the π-system of the ethynyl group can act as hydrogen bond acceptors. Computational studies on related aminopyridines have shown the importance of intermolecular N-H···N hydrogen bonds in forming dimers and larger aggregates.

Furthermore, the aromatic pyridine ring and the ethynyl group create opportunities for π-stacking interactions, which are significant in the solid-state packing of aromatic molecules. Theoretical studies on ethynyl-substituted arenes suggest that the ethynyl group can enhance stacking affinity. The interplay between hydrogen bonding and π-stacking would dictate the self-assembly of this compound molecules.

Despite the general understanding of these interactions in similar molecules, detailed computational investigations into the specific hydrogen bonding and π-stacking propensities of this compound aggregates have not been found in the reviewed literature.

Molecular Design and Optimization Through Computational Methods

The rational design and optimization of novel therapeutic agents are significantly accelerated by the use of sophisticated computational and theoretical methods. For a molecule with the structural complexity of this compound, these in silico techniques provide profound insights into its electronic structure, potential intermolecular interactions, and structure-activity relationships (SAR). Such approaches are instrumental in guiding synthetic efforts toward derivatives with enhanced potency and selectivity.

Computational investigations of this compound and its analogs typically begin with quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the molecule's fundamental properties. nih.gov DFT methods are employed to optimize the molecular geometry, calculate the distribution of electron density, and determine the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations are crucial for understanding the molecule's reactivity and its ability to participate in various non-covalent interactions, which are essential for binding to a biological target. rsc.orgresearchgate.net For instance, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of positive and negative potential, highlighting likely sites for hydrogen bonding and other electrostatic interactions. rsc.org

Building upon the foundation of quantum mechanical insights, molecular docking simulations are a cornerstone in the computational design process for compounds like this compound. nih.govnih.gov These simulations predict the preferred orientation and binding affinity of the molecule within the active site of a target protein, often a kinase in the case of pyridine-based inhibitors. nih.govnih.govnih.gov By modeling the interactions between the ligand and key amino acid residues, researchers can hypothesize which functional groups on the molecule are critical for its biological activity. nih.gov For example, the ethynyl group of this compound might form specific interactions within a hydrophobic pocket of the binding site, while the aminopyridine core could establish crucial hydrogen bonds. nih.govnih.gov

The results from molecular docking can then be used to inform the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.govmdpi.com These models correlate the biological activity of a series of related compounds with their 3D structural and electronic properties. nih.gov By aligning a set of molecules and analyzing their steric and electrostatic fields, 3D-QSAR can generate predictive models that guide the design of new derivatives with potentially improved activity. nih.govnih.govmdpi.com

The following interactive table illustrates the type of data that can be generated through these computational methods for a series of hypothetical analogs of this compound, where modifications are made to the substituent at the 6-position.

| Compound ID | Substituent at C6 | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Predicted Docking Score (kcal/mol) | Predicted IC₅₀ (nM) |

| 1 | -Cl | 3.45 | 4.82 | -9.5 | 50 |

| 2 | -F | 3.21 | 4.95 | -9.2 | 75 |

| 3 | -Br | 3.52 | 4.78 | -9.7 | 45 |

| 4 | -CH₃ | 3.15 | 4.65 | -8.8 | 120 |

| 5 | -CN | 4.12 | 4.55 | -10.1 | 25 |

This table is illustrative and based on typical data from computational studies of similar pyridine derivatives. The values are not experimental data for this compound.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic picture of the binding stability and can reveal subtle conformational changes in both the ligand and the protein that are not apparent from static docking poses. nih.govnih.gov The insights gained from MD simulations are invaluable for refining the design of inhibitors with prolonged residence times in the binding site.

Prospective Research Avenues and Future Directions for 6 Chloro 2 Ethynylpyridin 3 Amine Chemistry

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. Future research concerning 6-chloro-2-ethynylpyridin-3-amine will likely prioritize the development of environmentally benign synthetic methodologies. This includes the exploration of one-pot multicomponent reactions, which offer advantages such as high atom economy, reduced reaction times, and simplified purification processes. nih.govacs.org The use of greener solvents, such as ethanol (B145695) or water, and catalyst-free or recyclable catalyst systems are also key areas of investigation. researchgate.netbiosynce.com Microwave-assisted synthesis, a recognized green chemistry tool, presents an efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. nih.govacs.org

| Green Chemistry Approach | Potential Advantages for Synthesizing Pyridine (B92270) Derivatives |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, shorter reaction times, simplified purification. nih.govacs.org |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, improved purity. nih.govacs.org |

| Use of Green Solvents (e.g., ethanol, water) | Reduced environmental impact, lower toxicity, increased safety. researchgate.net |

| Catalyst-Free or Recyclable Catalysts | Cost-effectiveness, simplified product purification, reduced metal contamination. researchgate.netrsc.org |

| Biotransformation | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

Unveiling Unprecedented Reactivity and Transformations

The ethynyl (B1212043) group in this compound is a gateway to a multitude of chemical transformations. Future research will likely focus on exploiting this functionality to forge new carbon-carbon and carbon-heteroatom bonds. Cycloaddition reactions, such as [2+2+2] cycloadditions catalyzed by transition metals, offer a powerful strategy for constructing complex polycyclic and heterocyclic systems from simple alkynes. illinois.eduyoutube.com Furthermore, the development of novel methods for single-carbon insertion into the pyridine ring could lead to unprecedented molecular editing strategies. scitechdaily.com The interplay between the ethynyl, chloro, and amino groups can also be harnessed to achieve regioselective functionalization of the pyridine core, opening doors to a vast chemical space of novel derivatives. nih.gov

Integration into Advanced Supramolecular and Nanoscience Applications

The rigid, planar structure of the pyridine ring, combined with the potential for functionalization through its substituents, makes this compound an attractive candidate for applications in supramolecular chemistry and nanoscience. The ethynyl group can serve as a versatile handle for anchoring the molecule to surfaces or for constructing larger, well-defined architectures through polymerization or coupling reactions. The amino and chloro groups provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly of complex supramolecular structures. These tailored molecules could find applications in the development of novel sensors, molecular switches, and functional nanomaterials.

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental synthesis is a powerful approach for accelerating the discovery and development of new molecules. researchgate.netnih.gov In the context of this compound, density functional theory (DFT) calculations can be employed to predict its reactivity, spectroscopic properties, and the stability of its various conformations and isomers. researchgate.netresearchgate.net This theoretical insight can guide the design of new synthetic routes and help to rationalize experimental observations. Molecular docking and dynamics simulations can be used to predict the binding of its derivatives to biological targets, thereby informing the design of new therapeutic agents. nih.govnih.gov This synergistic approach, combining the predictive power of computational methods with the practical validation of experimental work, will be instrumental in unlocking the full potential of this versatile chemical scaffold.

High-Throughput Screening and Combinatorial Library Synthesis for Chemical Diversity

The structural framework of this compound is well-suited for the generation of combinatorial libraries of diverse compounds. acs.org High-throughput screening (HTS) techniques can then be employed to rapidly evaluate these libraries for a wide range of biological activities or material properties. nih.gov The three distinct functional handles—the ethynyl, chloro, and amino groups—allow for three points of diversification, enabling the creation of a vast number of unique molecules from a single starting scaffold. This approach is particularly valuable in drug discovery, where the rapid synthesis and screening of large numbers of compounds can significantly accelerate the identification of new lead structures. nih.gov The development of efficient and automated synthesis and screening protocols will be crucial for fully exploiting the potential of this compound in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.